
Iodide ionophore I
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iodide ionophore I is a useful research compound. Its molecular formula is C25H22ClNO4S and its molecular weight is 468 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Monitoreo ambiental
Los ISE, incluidos aquellos que utilizan iodide ionophore I, se utilizan para determinar iones en muestras de agua ambiental . Ayudan a monitorear la calidad del agua mediante la detección de la presencia de iones específicos .
Aplicaciones clínicas
En el campo médico, los ISE se utilizan para la detección de iones en fluidos biológicos . Esto es crucial para el diagnóstico y el seguimiento de diversas afecciones de salud .
Control de calidad de los alimentos
Los ISE también se utilizan en la industria alimentaria para la determinación de iones en muestras de alimentos . Esto ayuda a garantizar la seguridad y la calidad de los productos alimenticios .
Ensayos de yodo urinario
Los sensores de yoduro potenciométricos basados en this compound son altamente aplicables a los ensayos de yodo urinario . El yodo urinario es un marcador bioquímico para el control de los trastornos por deficiencia de yodo .
Biotecnología
En biotecnología, los ionóforos se utilizan para modular o mejorar el papel de los iones clave en la célula . Esto es crucial en diversas aplicaciones biotecnológicas
Mecanismo De Acción
Target of Action
Iodide ionophores, like Iodide Ionophore I, primarily target biological membranes . These ionophores are complex natural products known to transport various cations across biological membranes . They are typically grouped as having similar functions, despite the fact that they significantly differ in structure .
Análisis Bioquímico
Biochemical Properties
Iodide Ionophore I interacts with several biomolecules, including enzymes and proteins, to facilitate the transport of iodide ions. It is highly selective and sensitive to iodide, making it an essential tool in biochemical assays . The compound’s interaction with these biomolecules is primarily through the formation of complexes, which are then transported across biological membranes .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by altering the concentration gradient for ions in microorganisms, which can disrupt the membrane potential and exhibit cytotoxic properties . It also plays a role in the regulation of cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of complexes with ions, which are then transported across biological membranes . This process is facilitated by the compound’s lipophilic nature, which prevents it from being leached from the membrane upon exposure to aqueous solutions . The compound can also affect gene expression and enzyme activity, contributing to its overall effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound exhibits high selectivity and sensitivity to iodide, making it suitable for assays involving large populations . Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, ionophores have been used in cattle diets to alter ruminal fermentation dynamics and improve feed efficiency . Species-specific variability exists in the median lethal dose for ionophores, indicating potential toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux or metabolite levels . The compound’s primary role is as a constituent of thyroid hormones, which control basal metabolism, growth, and development .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various transporters. It is principally transported by the sodium iodide symporter (NIS) and by the anion exchanger PENDRIN . The compound’s effects on its localization or accumulation are also significant .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are crucial. The compound is predominantly found at the plasma membrane in some organisms, while it is intracellular in others . This localization can influence the compound’s activity and function .
Propiedades
IUPAC Name |
[4-(2,6-diphenylthiopyran-4-ylidene)cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;perchlorate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22NS.ClHO4/c1-26(2)23-15-13-19(14-16-23)22-17-24(20-9-5-3-6-10-20)27-25(18-22)21-11-7-4-8-12-21;2-1(3,4)5/h3-18H,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXOZDYAIYMJBU-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=C1C=CC(=C2C=C(SC(=C2)C3=CC=CC=C3)C4=CC=CC=C4)C=C1)C.[O-]Cl(=O)(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14039-00-0 |
Source


|
| Record name | Iodide ionophore I | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



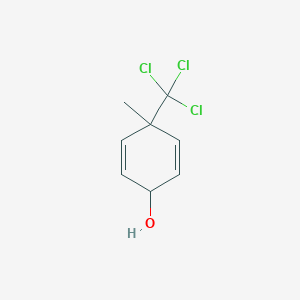
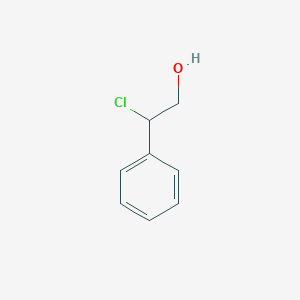
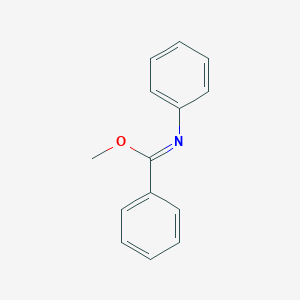
![Zinc bis[oxido(dioxo)niobium]](/img/structure/B86312.png)

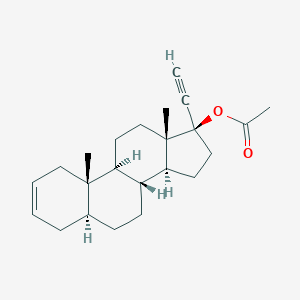
![Propanoic acid, 3-mercapto-, 2-[(3-mercapto-1-oxopropoxy)methyl]-2-methyl-1,3-propanediyl ester](/img/structure/B86320.png)

![N-[4-(methanesulfonamido)phenyl]methanesulfonamide](/img/structure/B86322.png)
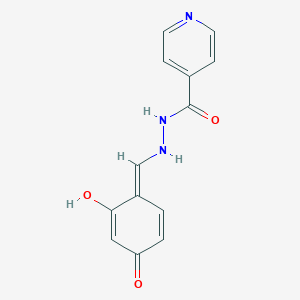
![3,3'-Spirobi[3H-naphtho[2,1-b]pyran]](/img/structure/B86327.png)
